molecular formula C24H30O8 B1243711 Ochrocarpin G

Ochrocarpin G

Cat. No. B1243711
M. Wt: 446.5 g/mol
InChI Key: VBJCSMQHVABALD-DNMUGYJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpin G is an acetate ester, a furanocoumarin, a member of phenols and a tertiary alcohol. It has a role as a metabolite and an antineoplastic agent.

Scientific Research Applications

Cytotoxicity and Cancer Research

Research has shown that Ochrocarpin G, a coumarin isolated from Ochrocarpos punctatus, exhibits cytotoxicity against cancer cell lines. A study conducted by Chaturvedula, Schilling, and Kingston (2002) found that compounds like this compound showed cytotoxicity against the A2780 ovarian cancer cell line, suggesting potential applications in cancer research (Chaturvedula, Schilling, & Kingston, 2002).

Pharmacognosy and Chemical Composition

Another study focused on the pharmacognostic aspects of Ochrocarpus longifolius, a plant related to this compound. Jain and Tiwari (2011) identified various compounds in Ochrocarpus longifolius, including glycosides, phenolics, tannins, coumarins, and flavonoids. This study contributes to understanding the chemical composition and potential therapeutic applications of plants containing this compound (Jain & Tiwari, 2011).

Plant Genetics and Stress Tolerance

Oxytropis ochrocephala, another plant species related to this compound, has been studied for its genetic response to various environmental stressors. Zhuang et al. (2015) investigated the selection of stable reference genes for transcriptional analysis in O. ochrocephala under different abiotic stress conditions, providing insights into the genetic mechanisms of stress tolerance in plants containing compounds like this compound (Zhuang et al., 2015).

Potential in Biotechnology and Agriculture

Research by Trujillo et al. (2005) on Ochrobactrum lupini, a bacterium associated with plants like Oxytropis ochrocephala, sheds light on the potential applications of this compound in biotechnology and agriculture. They explored the nodulation of legumes by Ochrobactrum strains, which can have implications for plant growth and soil health (Trujillo et al., 2005).

properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

[(1R)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate

InChI

InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15+,16?/m0/s1

InChI Key

VBJCSMQHVABALD-DNMUGYJGSA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@@H](CC)OC(=O)C)CC(O2)C(C)(C)O

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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